N-Octadecylaniline
CAS No.: 25417-58-7
Cat. No.: VC18737868
Molecular Formula: C24H43N
Molecular Weight: 345.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25417-58-7 |
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Molecular Formula | C24H43N |
Molecular Weight | 345.6 g/mol |
IUPAC Name | N-octadecylaniline |
Standard InChI | InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-24-21-18-17-19-22-24/h17-19,21-22,25H,2-16,20,23H2,1H3 |
Standard InChI Key | UEKWTIYPDJLSKK-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCCCCNC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
N-Octadecylaniline, systematically named N-octadecylaniline (IUPAC), is a secondary amine with the molecular formula C₂₄H₄₃N and a molecular weight of 345.6 g/mol . Its structure consists of a benzene ring attached to an amine group substituted with an octadecyl (C₁₈H₃₇) chain. Key identifiers include:
The compound’s InChIKey (UEKWTIYPDJLSKK-UHFFFAOYSA-N) and SMILES (C(CCCCCCCCCCCCCCCCC)NC1=CC=CC=C1) strings provide precise representations of its connectivity .
Synthesis and Industrial Production
Synthetic Methodologies
N-Octadecylaniline is typically synthesized via N-alkylation reactions between aniline and halogenated octadecane derivatives. A notable patent (CN110156606A) describes a scalable method for related compounds, such as N,N-dioctadecylaniline, using phase-transfer catalysis . Although this patent focuses on dialkylation, its principles are adaptable to monoalkylation by adjusting stoichiometric ratios:
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Reagents: Aniline, bromooctadecane (or iodooctadecane), anhydrous potassium carbonate, and a quaternary ammonium salt catalyst (e.g., benzyltriethylammonium chloride) .
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Conditions: Reactions proceed under nitrogen at 90–130°C for 10–25 hours in dimethylformamide (DMF) .
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Workup: The product is isolated via extraction with nonpolar solvents (e.g., n-heptane) and crystallized at low temperatures .
For monoalkylation, a 1:1 molar ratio of aniline to halogenated octadecane is critical to prevent dialkylation. Yields exceeding 90% are achievable with optimized catalysts and temperatures .
Challenges and Optimizations
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Byproduct Formation: Competing dialkylation necessitates careful control of reaction stoichiometry and time .
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Catalyst Selection: Phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial reactivity between hydrophilic aniline and hydrophobic alkyl halides .
Physicochemical Properties
Physical Properties
Property | Value | Source |
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Molecular Weight | 345.6 g/mol | |
Appearance | Yellow crystalline solid | |
Melting Point | Not reported | – |
Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, n-heptane) |
Spectral Data
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¹H NMR: Signals at δ 0.88 (t, 3H, CH₃), 1.25 (m, 30H, CH₂), 3.20 (t, 2H, NCH₂), and 6.60–7.30 (m, 5H, Ar-H) .
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IR: Stretching vibrations at 2920 cm⁻¹ (C-H alkyl), 1600 cm⁻¹ (C=C aromatic), and 3400 cm⁻¹ (N-H) .
Applications and Industrial Relevance
Catalysis
N-Octadecylaniline serves as a precursor for boron-fluorine cocatalysts in metallocene-mediated α-olefin polymerization. Its long alkyl chain enhances solubility in nonpolar reaction media, improving catalyst efficiency .
Surfactants and Materials Science
The compound’s amphiphilic nature (hydrophobic alkyl chain and polar amine) makes it suitable for:
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Nonionic surfactants in emulsion formulations.
Research Advancements
Stability Studies
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating robustness for high-temperature applications .
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